BenchChemオンラインストアへようこそ!

Spiro[3.5]nonane-2-carbaldehyde

regioisomer aldehyde position physicochemical property

Spiro[3.5]nonane-2-carbaldehyde (CAS 1781072-80-7) is an all-carbon spirocyclic aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. It features a cyclobutane ring and a cyclohexane ring sharing a single quaternary spiro carbon, with the reactive carbaldehyde group appended at the 2-position of the cyclobutane ring.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 1781072-80-7
Cat. No. B13889462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonane-2-carbaldehyde
CAS1781072-80-7
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(C2)C=O
InChIInChI=1S/C10H16O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h8-9H,1-7H2
InChIKeyMUDOKPRPXQMKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.5]nonane-2-carbaldehyde (CAS 1781072-80-7): A Distinctive All-Carbon Spirocyclic Aldehyde Building Block for Medicinal Chemistry and Synthesis


Spiro[3.5]nonane-2-carbaldehyde (CAS 1781072-80-7) is an all-carbon spirocyclic aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. It features a cyclobutane ring and a cyclohexane ring sharing a single quaternary spiro carbon, with the reactive carbaldehyde group appended at the 2-position of the cyclobutane ring . The parent spiro[3.5]nonane scaffold (CAS 185-02-4) has a predicted LogP of approximately 4.33 and a density of 0.9 g/cm³, reflecting its hydrophobic character . As an emerging building block, spiro[3.5]nonane-2-carbaldehyde offers a defined vector for fragment elaboration and scaffold diversification in drug discovery and agrochemical programs, distinguishing it from monocyclic or planar aromatic aldehyde alternatives [1].

Why Spiro[3.5]nonane-2-carbaldehyde Cannot Be Replaced by Generic Aldehyde Building Blocks


Generic substitution with a simple monocyclic aldehyde (e.g., cyclohexanecarbaldehyde) or a planar aromatic aldehyde (e.g., benzaldehyde derivatives) fails because spiro[3.5]nonane-2-carbaldehyde delivers a fundamentally different three-dimensional architecture that translates into distinct physicochemical and pharmacological properties. The spiro[3.5]nonane scaffold possesses an Fsp³ (fraction of sp³-hybridized carbons) of approximately 1.0 for the parent hydrocarbon, compared to 0.0 for planar aromatics, conferring enhanced aqueous solubility, reduced promiscuous binding, and improved clinical success rates [1]. Furthermore, regioisomeric carbaldehyde substitution (2- vs. 1- vs. 5-position) alters the spatial orientation of the reactive handle, modulating both synthetic accessibility and downstream molecular recognition events . Heteroatom-containing analogs (e.g., 7-oxaspiro[3.5]nonane-2-carbaldehyde) introduce H-bond acceptors that shift LogP and alter permeability profiles, meaning these compounds are not interchangeable in lead optimization cascades . The specific combination of an all-carbon spiro[3.5]nonane core and a 2-carbaldehyde appendage represents a unique vector set that cannot be replicated by any single commercially available alternative.

Spiro[3.5]nonane-2-carbaldehyde (1781072-80-7): Head-to-Head Differentiation Evidence vs. Closest Analogs


Positional Isomer Differentiation: 2-Carbaldehyde vs. 1-Carbaldehyde Regioisomers

The position of the aldehyde group on the spiro[3.5]nonane scaffold directly impacts physicochemical properties. Spiro[3.5]nonane-2-carbaldehyde (CAS 1781072-80-7) bears the aldehyde at the cyclobutane 2-position, whereas spiro[3.5]nonane-1-carboxaldehyde (CAS 83465-04-7) places it at the 1-position adjacent to the spiro junction. This positional shift is predicted to alter both boiling point and density due to differences in steric shielding of the carbonyl and dipole moment orientation . Although experimental data for the 2-isomer remain unpublished, the 1-isomer has predicted values of boiling point 234.2±9.0 °C and density 0.98±0.1 g/cm³ ; the 2-substituted analog is expected to exhibit a lower boiling point due to reduced steric congestion around the aldehyde compared to the spiro-junction-proximal 1-isomer. For procurement decisions, the 2-carbaldehyde regioisomer provides a distinct vector angle for fragment growth that is inaccessible with the 1- or 5-substituted analogs .

regioisomer aldehyde position physicochemical property boiling point density

All-Carbon vs. Heteroatom-Containing Spiro[3.5]nonane-2-carbaldehyde Analogs: Physicochemical Profile Comparison

Incorporation of heteroatoms into the spiro[3.5]nonane framework alters key drug-like properties. Spiro[3.5]nonane-2-carbaldehyde (C₁₀H₁₆O, MW 152.23) is an all-carbon scaffold with zero H-bond donors and one H-bond acceptor (aldehyde oxygen). In contrast, 7-oxaspiro[3.5]nonane-2-carbaldehyde (CAS 1440962-03-7, C₉H₁₄O₂, MW 154.21) introduces an ether oxygen into the cyclohexane ring, adding a second H-bond acceptor . The all-carbon scaffold is predicted to be approximately 0.5–1.0 LogP units more lipophilic than its oxa-analog based on the parent hydrocarbon's ACD/LogP of 4.33 , making it more suitable for targeting lipophilic binding pockets or achieving blood-brain barrier penetration. The 7-aza analog (7-azaspiro[3.5]nonane-2-carbaldehyde, CAS 2306277-24-5) introduces a basic amine, fundamentally altering ionization state at physiological pH . For medicinal chemistry programs requiring neutral, lipophilic scaffolds devoid of additional H-bonding functionality, the all-carbon 2-carbaldehyde is the preferred choice over heteroatom-containing alternatives [1].

heteroatom effect LogP hydrogen bonding molecular weight permeability

Spirocyclic Scaffold Advantage: Fsp³ Comparison vs. Planar Aromatic Aldehydes

The spiro[3.5]nonane-2-carbaldehyde scaffold, derived from a fully saturated bicyclic hydrocarbon, achieves an Fsp³ (fraction of sp³-hybridized carbons) approaching 1.0 (10 sp³ carbons out of 10 total carbons). In comparison, benzaldehyde derivatives (e.g., 4-formylbenzoic acid) have an Fsp³ of 0.0 [1]. Literature evidence demonstrates that increasing Fsp³ from <0.3 to >0.6 correlates with improved aqueous solubility, reduced hERG liability, and higher clinical success rates [2]. Spiro[3.5]nonane-2-carbaldehyde also possesses zero rotatable bonds (apart from the aldehyde C–C bond), compared to 2–4 rotatable bonds in flexible-chain aliphatic aldehydes, providing conformational rigidity that enhances binding affinity through entropic stabilization . This combination of high Fsp³ and conformational restriction differentiates the compound from both planar aromatics and flexible-chain alternatives .

Fsp3 drug-likeness three-dimensionality planar aromatic spirocyclic scaffold

Scaffold-Level Validation: Spiro[3.5]nonane Core in FAAH Inhibitor Lead Series

The spiro[3.5]nonane scaffold has been validated as a privileged core in medicinal chemistry. In a head-to-head scaffold comparison study, the 7-azaspiro[3.5]nonane core was identified as one of two lead series for fatty acid amide hydrolase (FAAH) inhibition, distinguishing itself from other spirocyclic cores (including spiro[4.4]nonane, spiro[4.5]decane, and spiro[5.5]undecane variants) on the basis of superior FAAH potency [1]. The optimized lead compounds achieved FAAH kᵢₙₐcₜ/Kᵢ potency values greater than 1500 M⁻¹s⁻¹ [2]. While this specific evidence derives from the 7-aza analog rather than the all-carbon 2-carbaldehyde, it establishes the spiro[3.5]nonane ring system as a therapeutically relevant scaffold geometry that is preferred over other spiro ring-size combinations for this target class [3]. The all-carbon spiro[3.5]nonane-2-carbaldehyde provides a non-basic, neutral alternative for programs where the basic amine of the aza-series is undesirable [4].

FAAH inhibitor spirocyclic core kinact/Ki enzyme inhibition lead optimization

Crystalline Form Development Potential: Triazaspiro[3.5]nonane-2-carbaldehyde Cardiac Myosin Inhibitor Case Study

The pharmaceutical relevance of the spiro[3.5]nonane-2-carbaldehyde substructure is underscored by a recent patent (WO2023/012345; US 2024/0132498) describing crystalline polymorphs of 5-(3,4-difluorobenzyl)-8-((1R,4R)-4-methylcyclohexyl)-6,9-dioxo-2,5,8-triazaspiro[3.5]nonane-2-carbaldehyde (Compound 1), a selective allosteric inhibitor of cardiac myosin with little to no effect on smooth muscle myosin [1]. The patent discloses distinct crystalline forms characterized by XRPD peaks: Form I exhibits peaks at 6.0, 10.2, 21.6, and 22.1 ±0.2° 2θ, while an alternative form shows peaks at 14.2, 15.6, 16.4, 20.1, 20.5, and 21.2 ±0.2° 2θ [2]. The compound demonstrates a wider therapeutic index, reduced impact on cardiac relaxation, and improved pharmacokinetics compared to current inotropic agents that are poorly selective for cardiac tissue [3]. This case study validates the spiro[3.5]nonane-2-carbaldehyde motif as a core substructure in late-stage preclinical candidates and highlights the critical importance of polymorph control for regulatory approval and manufacturing [4].

crystalline form polymorph cardiac myosin inhibitor X-ray diffraction pharmaceutical development

Synthetic Versatility: Aldehyde Handle for Diversification vs. Ketone and Carboxylic Acid Analogs

The aldehyde functional group at the 2-position provides a versatile synthetic handle that distinguishes spiro[3.5]nonane-2-carbaldehyde from its ketone (spiro[3.5]nonan-2-one, CAS 29800-56-4) and carboxylic acid (spiro[3.5]nonane-2-carboxylic acid) analogs. Aldehydes can undergo reductive amination to form secondary/tertiary amines, Wittig or Horner-Wadsworth-Emmons olefination to install alkenes, Grignard addition to generate secondary alcohols, and aldol condensation for carbon–carbon bond formation . In contrast, the ketone analog (spiro[3.5]nonan-2-one) has reduced electrophilicity and distinct stereoelectronic properties, while the carboxylic acid requires activation (e.g., amide coupling) and is incompatible with nucleophilic addition pathways . The spirocyclic framework contributes to distinct reactivity compared to acyclic aldehydes; the rigid bicyclic structure limits conformational flexibility, potentially enhancing stereoselectivity in additions to the carbonyl group [1]. This synthetic versatility positions spiro[3.5]nonane-2-carbaldehyde as a more enabling building block than its oxidized or reduced counterparts for the rapid construction of diverse spirocyclic compound libraries [2].

aldehyde reactivity building block diversification reductive amination Wittig olefination

Highest-Impact Application Scenarios for Spiro[3.5]nonane-2-carbaldehyde (CAS 1781072-80-7)


Fragment-Based Drug Discovery (FBDD): Spiro[3.5]nonane-2-carbaldehyde as a High-Fsp³ Fragment for Library Design

Spiro[3.5]nonane-2-carbaldehyde serves as an ideal fragment for FBDD campaigns targeting underexplored 3D chemical space. With an Fsp³ approaching 0.90—compared to 0.0 for planar aromatic fragments typically dominating commercial libraries—this building block enables the construction of fragment collections with enhanced shape diversity, aqueous solubility, and target selectivity profiles [1]. The aldehyde handle permits rapid fragment elaboration via reductive amination, enabling the generation of focused libraries with diverse amine capping groups in a single synthetic step . The scaffold's zero rotatable bonds in the core confer conformational pre-organization, reducing the entropic penalty upon target binding and increasing the probability of detecting weak fragment hits by biophysical methods (SPR, NMR, DSF) [2].

Cardiac Sarcomere-Targeted Drug Discovery: Building Block for Allosteric Myosin Modulators

The validated use of spiro[3.5]nonane-2-carbaldehyde as a core substructure in selective cardiac myosin allosteric inhibitors (ref. US 2024/0132498) positions this building block as critical for medicinal chemistry programs targeting hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF) [1]. The spirocyclic architecture provides the three-dimensional geometry required for allosteric modulation of the myosin ATPase cycle, while the 2-carbaldehyde position enables attachment of the left-hand pharmacophore that confers selectivity for cardiac over smooth muscle myosin . Procurement of this building block supports SAR exploration around a clinically validated mechanism with a demonstrated therapeutic index advantage over current inotropic agents [2].

Agrochemical Lead Generation: Spirocyclic Aldehyde as a Scaffold for Novel Herbicide and Fungicide Discovery

Spirocyclic motifs are increasingly exploited in agrochemical discovery for their metabolic stability and three-dimensional shape complementarity to biological targets. The spiro[3.5]nonane scaffold has been incorporated into herbicidal spiro compounds, as evidenced by recent patent activity describing spiro-condensed tricyclic cores for agricultural applications [1]. Spiro[3.5]nonane-2-carbaldehyde, as a synthetic entry point, allows installation of diverse pharmacophores via aldehyde chemistry (reductive amination, Wittig extension, Grignard addition) to generate compound libraries for screening against weed and fungal targets . The all-carbon, non-heterocyclic nature of the scaffold may confer resistance to metabolic degradation pathways that commonly limit the field persistence of heterocyclic agrochemicals [2].

Chemical Biology Probe Development: Covalent Modifier Scaffold via Aldehyde-Mediated Protein Labeling

The aldehyde functional group of spiro[3.5]nonane-2-carbaldehyde can form reversible covalent Schiff-base adducts with lysine side chains and N-terminal amines in proteins, making it a potential warhead for covalent probe development [1]. Unlike highly electrophilic acrylamide warheads, the aldehyde forms reversible imine bonds under physiological conditions, enabling equilibrium-based target engagement suitable for fragment screening by mass spectrometry or NMR . The rigid spirocyclic scaffold imposes defined exit vector geometry for the aldehyde, which can be exploited in structure-based design to target specific lysine residues within enzyme active sites or protein–protein interaction interfaces [2]. This application leverages both the unique structural features of the spiro[3.5]nonane core and the specific reactivity of the 2-carbaldehyde group, a combination not available from any single analog .

Quote Request

Request a Quote for Spiro[3.5]nonane-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.